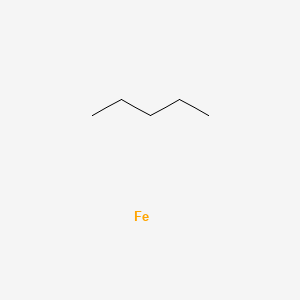
Iron;pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;pentane, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability and unique “sandwich” structure, which has been a subject of extensive research in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron;pentane is typically synthesized by reacting cyclopentadienylmagnesium bromide with iron(III) chloride. The reaction proceeds as follows:
2C5H5MgBr+FeCl3→Fe(C5H5)2+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves the reaction of iron with carbon monoxide in the presence of a catalyst, such as alkali metal sulfide and sulfur. The reaction is conducted at high pressures (5 to 30 MPa) and temperatures (150 to 200°C) .
Chemical Reactions Analysis
Types of Reactions
Iron;pentane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium cation.
Reduction: Reduction reactions can revert the ferrocenium cation back to ferrocene.
Substitution: Electrophilic substitution reactions, such as Friedel-Crafts acylation, can occur on the cyclopentadienyl rings
Common Reagents and Conditions
Oxidation: Strong acids like nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Ferrocenium cation.
Reduction: Ferrocene.
Substitution: Mono- and di-substituted ferrocene derivatives
Scientific Research Applications
Iron;pentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its anti-cancer properties.
Industry: Used as a fuel additive and in the production of magnetic materials .
Mechanism of Action
The mechanism of action of iron;pentane involves its ability to donate and accept electrons, making it a versatile redox agent. The central iron atom can switch between different oxidation states, facilitating various chemical reactions. This property is exploited in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt instead of iron.
Chromocene: Contains chromium instead of iron .
Uniqueness
Iron;pentane is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is resistant to air and moisture, making it more practical for various applications .
Properties
CAS No. |
74910-62-6 |
|---|---|
Molecular Formula |
C5H12Fe |
Molecular Weight |
127.99 g/mol |
IUPAC Name |
iron;pentane |
InChI |
InChI=1S/C5H12.Fe/c1-3-5-4-2;/h3-5H2,1-2H3; |
InChI Key |
PDFUEMBBOLBTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


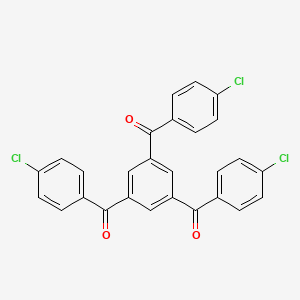
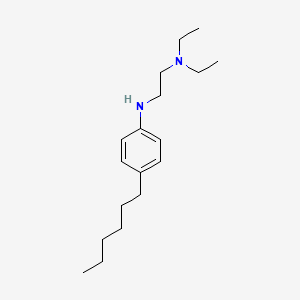
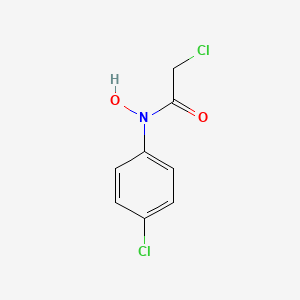

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

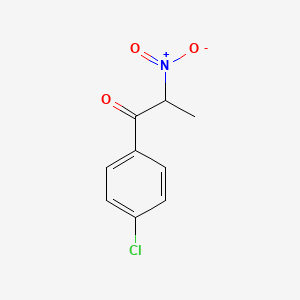
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)

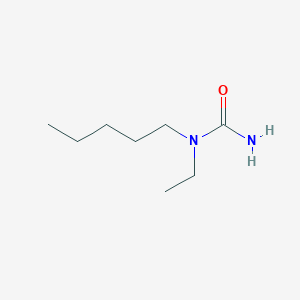

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
